(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate
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Overview
Description
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions and processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry. The presence of the tetrafluoroborate anion enhances its solubility and stability in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate typically involves the reaction of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halides or other electrophiles under mild conditions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Scientific Research Applications
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is widely used in scientific research due to its versatility and effectiveness in catalysis and synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): Another wide bite angle diphosphine ligand used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A well-known ligand with versatile coordination behavior and wide catalytic applications.
Copper(II) tetrafluoroborate: Used in catalytic reactions, such as the Meinwald rearrangement of epoxides.
Uniqueness
(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is unique due to its chiral nature and the presence of the tetrafluoroborate anion, which enhances its solubility and stability. Its ability to induce high enantioselectivity in asymmetric synthesis sets it apart from other similar compounds .
Properties
CAS No. |
1222630-46-7 |
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Molecular Formula |
C22H23BF4NP |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
[(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m0./s1 |
InChI Key |
YDTGSIVROZTYNA-BDQAORGHSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Origin of Product |
United States |
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